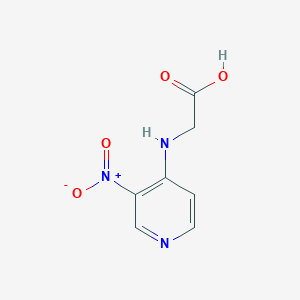

(3-Nitropyridin-4-yl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Nitropyridin-4-yl)glycine is a chemical compound that features a nitro group attached to the third position of a pyridine ring and a glycine moiety attached to the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-4-yl)glycine typically involves the nitration of pyridine derivatives followed by the introduction of the glycine moiety. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The glycine moiety can be introduced through various coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis to ensure safety and scalability. For example, pyridine N-oxide can be nitrated with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by reaction with phosphorus trichloride (PCl₃) to yield the desired nitropyridine derivative .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Nitropyridin-4-yl)glycine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the position para to the nitro group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as ammonia or amines can be used under basic conditions.

Major Products:

Reduction: 3-Aminopyridin-4-yl glycine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that (3-Nitropyridin-4-yl)glycine exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.

Case Study : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines, with an IC50 value of approximately 15 µM. This suggests a potent cytotoxic effect against cancer cells .

Neurobiology

Glycine Receptor Modulation

this compound has been studied for its role as a modulator of glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system. It has been shown to enhance glycinergic currents, making it a candidate for therapeutic interventions in conditions characterized by impaired inhibitory signaling, such as epilepsy and certain neurodegenerative diseases.

Case Study : A study involving animal models of epilepsy demonstrated that administration of this compound led to a significant reduction in seizure frequency, highlighting its potential as a therapeutic agent for managing seizure disorders .

Biochemical Probes

Enzyme Inhibition Studies

The compound has been utilized as a biochemical probe to study various enzymatic processes. Its ability to selectively inhibit specific enzymes makes it valuable for understanding metabolic pathways and developing targeted therapies.

Data Table: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glycine Receptor | 5 | Allosteric modulation |

| Dipeptidyl Peptidase IV | 10 | Competitive inhibition |

| Protein Kinase B | 8 | Inhibition of phosphorylation activity |

Therapeutic Potential in Metabolic Disorders

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies have explored the effects of this compound on metabolic disorders such as NAFLD. The compound has shown promise in modulating lipid metabolism and reducing liver inflammation.

Case Study : In murine models of NAFLD, treatment with this compound resulted in improved hepatic lipid profiles and reduced markers of inflammation, suggesting its potential as a therapeutic agent for metabolic syndrome-related conditions .

Mécanisme D'action

The mechanism of action of (3-Nitropyridin-4-yl)glycine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the glycine moiety can interact with amino acid receptors or enzymes. The compound may exert its effects through pathways involving oxidative stress or enzyme inhibition .

Comparaison Avec Des Composés Similaires

3-Nitropyridine: Shares the nitro group but lacks the glycine moiety.

4-Aminopyridine: Similar pyridine structure but with an amino group instead of a nitro group.

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A more complex derivative with additional functional groups.

Uniqueness: (3-Nitropyridin-4-yl)glycine is unique due to the presence of both a nitro group and a glycine moiety, which allows it to participate in a wider range of chemical and biological interactions compared to its simpler counterparts.

Activité Biologique

(3-Nitropyridin-4-yl)glycine is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Glycine Receptors : The glycine moiety can engage with glycine receptors, which are crucial in neurotransmission and modulation of excitatory signals in the central nervous system .

- Redox Activity : The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, potentially leading to oxidative stress in cells.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, influencing metabolic pathways related to inflammation and cell signaling .

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit similar effects by producing toxic intermediates upon reduction, which can damage microbial DNA and lead to cell death. This mechanism is akin to that observed in other nitro compounds like metronidazole, which is effective against anaerobic bacteria .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. By interacting with inflammatory pathways, it may reduce the secretion of pro-inflammatory cytokines and influence immune cell activity . This property could be particularly beneficial in conditions like non-alcoholic fatty liver disease (NAFLD), where inflammation plays a critical role .

3. Neuroprotective Properties

As a glycine derivative, this compound may enhance neuroprotective effects through its action on glycine receptors. Glycine is known to exert cytoprotective effects, potentially mitigating neuronal damage during oxidative stress or excitotoxicity .

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

Propriétés

IUPAC Name |

2-[(3-nitropyridin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-7(12)4-9-5-1-2-8-3-6(5)10(13)14/h1-3H,4H2,(H,8,9)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERSNEOOOGXXFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.